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Compound of Interest

Compound Name: 4-Formylpyridine-2-carbonitrile

Cat. No.: B154140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-

cyanopyridine-4-carboxaldehyde (also known as 4-formylpyridine-2-carbonitrile). Due to the

limited availability of experimental data for this specific compound, this guide also includes

predicted properties and extrapolated information from closely related chemical structures.

Core Chemical and Physical Properties
2-Cyanopyridine-4-carboxaldehyde is a solid, bifunctional aromatic heterocycle containing both

a nitrile and an aldehyde group. These functional groups are key to its reactivity and potential

applications in synthesis and drug development.

Quantitative Data Summary
The following table summarizes the available quantitative data for 2-cyanopyridine-4-

carboxaldehyde. It is important to note that a major supplier of this chemical states that they do

not collect analytical data, which contributes to the scarcity of experimentally verified values.
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Property Value Source(s)

Molecular Formula C₇H₄N₂O

Molecular Weight 132.12 g/mol

CAS Number 131747-70-1

Appearance Solid

Boiling Point 249.1 ± 20.0 °C (Predicted)

Density 1.24 ± 0.1 g/cm³ (Predicted)

pKa -2.29 ± 0.10 (Predicted)

Melting Point Data not available

Solubility

Data not available for the

target compound. The related

compound 4-cyanopyridine is

soluble in polar organic

solvents (methanol, ethanol,

acetone) and has limited

solubility in water.
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Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-cyanopyridine-4-

carboxaldehyde is not readily available in published literature, a plausible route can be

extrapolated from established pyridine chemistry. One common strategy involves the

introduction of a cyano group at the 2-position of a pre-functionalized pyridine ring.

Proposed Synthesis: Cyanation of Pyridine N-Oxide
Precursor
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This method involves the cyanation of a pyridine N-oxide, a well-established method for

introducing substituents at the 2-position of the pyridine ring.

Experimental Protocol:

N-Oxidation of Precursor: 4-Formylpyridine would first be protected, for example, as a diethyl

acetal, to prevent side reactions with the oxidizing agent. The protected 4-formylpyridine is

then oxidized to the corresponding N-oxide using an oxidizing agent like meta-

chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Cyanation Reaction: The resulting N-oxide is then reacted with a cyanide source, such as

trimethylsilyl cyanide (TMSCN), in the presence of a reagent like dimethylcarbamoyl chloride

or benzoyl chloride in a solvent such as dichloromethane. This proceeds via a Reissert-

Henze type reaction.

Work-up and Deprotection: The reaction mixture is quenched, typically with an aqueous

solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The

crude product is then deprotected under acidic conditions to reveal the aldehyde

functionality.

Purification: The final product, 2-cyanopyridine-4-carboxaldehyde, would be purified using

standard techniques such as column chromatography on silica gel or recrystallization.

A US patent also describes a general procedure for the synthesis of pyridine aldehydes from

cyanopyridines via a vapor-phase interaction with water and formic acid over a thoria-alumina

catalyst at elevated temperatures (400-500 °C). This method could potentially be adapted for

the synthesis of 2-cyanopyridine-4-carboxaldehyde from a dicyanopyridine precursor.
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Proposed Synthesis of 2-Cyanopyridine-4-Carboxaldehyde

Step 1: Acetal Protection

Step 2: N-Oxidation

Step 3: Cyanation (Reissert-Henze)

Step 4: Deprotection

4-Formylpyridine

Protected 4-Formylpyridine
(Acetal)

Ethylene glycol,
p-TsOH (cat.)

Protected 4-Formylpyridine
N-Oxide

m-CPBA or H2O2/AcOH

Protected 2-Cyano-4-Formylpyridine

1. (CH3)2NCOCl
2. KCN or TMSCN

2-Cyanopyridine-4-Carboxaldehyde

Aqueous Acid (e.g., HCl)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 2-cyanopyridine-4-carboxaldehyde.
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Analytical Protocols: Expected Spectroscopic
Signatures
Without experimental spectra, the following section details the expected spectroscopic

characteristics of 2-cyanopyridine-4-carboxaldehyde based on its functional groups and data

from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the pyridine ring.

Aldehydic Proton (CHO): A singlet is expected at a downfield chemical shift, typically in the

range of 9.5-10.5 ppm.

Pyridine Protons: Three distinct signals corresponding to the protons at positions 3, 5, and 6.

Due to the electron-withdrawing nature of the cyano and aldehyde groups, these protons will

be deshielded and appear at lower field, likely between 7.5 and 9.0 ppm. The splitting

patterns will be complex due to meta and para coupling.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Aldehyde Carbonyl (C=O): A signal in the downfield region, typically around 190-200 ppm.

Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring are expected

in the aromatic region (approximately 120-160 ppm). The carbons attached to the cyano and

aldehyde groups (C2 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy
The IR spectrum will clearly show the presence of the key functional groups.

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion

peak is expected at an m/z ratio of 132.

Fragmentation: Common fragmentation patterns would include the loss of the aldehyde

group (CHO, 29 Da) and potentially the loss of HCN (27 Da).

Reactivity and Potential Applications
The chemical reactivity of 2-cyanopyridine-4-carboxaldehyde is dominated by its two functional

groups.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a

wide range of classical aldehyde reactions, including:

Oxidation to the corresponding carboxylic acid (2-cyano-4-pyridinecarboxylic acid).

Reduction to the alcohol (2-cyano-4-pyridylmethanol).

Reductive amination to form various amines.

Formation of imines and Schiff bases.

Wittig reactions and other olefination reactions.

Aldol and related condensation reactions.

2-Cyano Group: The cyano group at the 2-position of the pyridine ring is activated towards

nucleophilic attack. This is a key feature for applications in drug development and

bioconjugation.
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Reaction with Thiols: It has been shown that 2-cyanopyridine derivatives can react

efficiently and selectively with the N-terminal cysteine residues of peptides under mild,

aqueous conditions to form a stable thiazoline ring. This makes 2-cyanopyridine-4-

carboxaldehyde a potential reagent for the site-specific modification of proteins and

peptides.

Involvement in Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the direct

involvement of 2-cyanopyridine-4-carboxaldehyde in any biological signaling pathways.

However, the broader class of cyanopyridine derivatives has been explored for a range of

biological activities, and they are considered bioactive scaffolds. The ability of the 2-

cyanopyridine moiety to react with cysteine suggests a potential for covalent interaction with

cysteine-containing proteins, a mechanism employed by some targeted therapeutic agents.

To cite this document: BenchChem. [Technical Guide: Chemical Properties of 2-
Cyanopyridine-4-Carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154140#chemical-properties-of-2-cyanopyridine-4-
carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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